![molecular formula C9H18ClNO2 B13551797 {2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride](/img/structure/B13551797.png)
{2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride is a chemical compound with a unique spirocyclic structure. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing. The compound is known for its stability and reactivity, making it a valuable tool for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride typically involves the reaction of a spirocyclic ketone with an amine, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts depending on the specific reaction step.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: to control reaction parameters.
Purification steps: such as crystallization or chromatography to isolate the desired product.
Quality control measures: to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
{2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar solvents like water, ethanol, or dimethyl sulfoxide.
Major Products Formed
Oxidation products: Oxo derivatives with altered functional groups.
Reduction products: Reduced amine derivatives with enhanced reactivity.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride is utilized in several scientific research applications:
Medicinal Chemistry: As a building block for the synthesis of potential therapeutic agents.
Pharmaceutical Testing: As a reference standard for analytical methods.
Biological Studies: Investigation of its effects on biological systems and potential as a bioactive compound.
Industrial Applications: Use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:
Enzyme inhibition or activation: Affecting metabolic processes.
Receptor binding: Modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {2-oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride
- {7-oxaspiro[3.5]nonan-2-yl}methanamine
- {2-amino-7-oxaspiro[3.5]nonan-2-yl}methanol
Uniqueness
{2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride stands out due to its specific spirocyclic structure, which imparts unique reactivity and stability. This makes it particularly valuable in research applications where precise control over chemical reactions is required.
Eigenschaften
Molekularformel |
C9H18ClNO2 |
|---|---|
Molekulargewicht |
207.70 g/mol |
IUPAC-Name |
(2-amino-7-oxaspiro[3.5]nonan-2-yl)methanol;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c10-9(7-11)5-8(6-9)1-3-12-4-2-8;/h11H,1-7,10H2;1H |
InChI-Schlüssel |
VGXKNSPJILYIHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC12CC(C2)(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


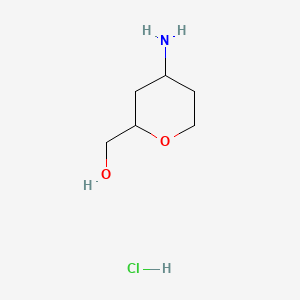
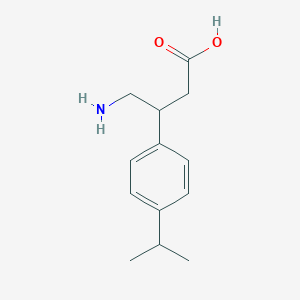
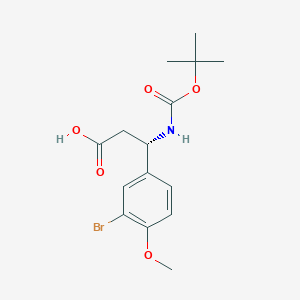

![1-[(Tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylicacid](/img/structure/B13551734.png)

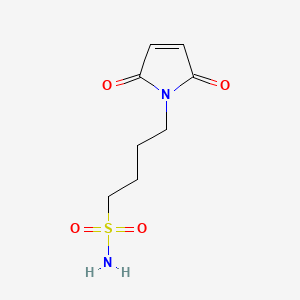
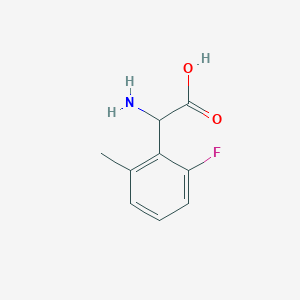
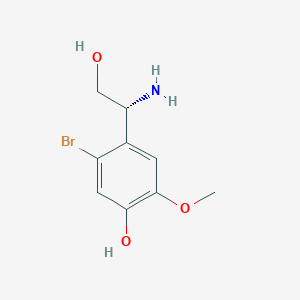

![5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride,Mixtureofdiastereomers](/img/structure/B13551762.png)
![2-[(Quinolin-6-ylmethyl)amino]pentanoic acid](/img/structure/B13551770.png)

![2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}aceticacidhydrochloride](/img/structure/B13551782.png)
